Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS: 2359650-50-1) is a heterocyclic compound with the molecular formula C₉H₇ClFN₃O₂. Its structure features a pyrazolo[1,5-a]pyrimidine core, substituted with chlorine at position 5, fluorine at position 6, and an ethyl ester at position 3 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity .
Properties
Molecular Formula |
C9H7ClFN3O2 |
|---|---|
Molecular Weight |
243.62 g/mol |
IUPAC Name |
ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H7ClFN3O2/c1-2-16-9(15)5-3-12-14-4-6(11)7(10)13-8(5)14/h3-4H,2H2,1H3 |
InChI Key |
RFMFYAXNPQLNHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=CN2N=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 5
Chlorine is introduced early in the synthesis via:
-
Direct Chlorination : Using POCl₃ or PCl₅ on hydroxyl precursors.
-
Pre-Chlorinated Building Blocks : Example: 5-chloropyrazolo[1,5-a]pyrimidine intermediates.
Example Protocol
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized via reacting ethyl 3-aminopyrazole-4-carboxylate with 1,3-dichloroacetone in DMSO at 180°C for 2 hours, yielding 98%.
Fluorination at Position 6
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogen Exchange | KF, Cs₂CO₃, DMSO | 180 | 98 | 99.5 |
| Electrophilic | Selectfluor®, ACN | 70 | 85 | 98.5 |
Esterification and Functional Group Modifications
The ethyl ester at position 3 is introduced via:
-
Carboxylation : Ethyl chloroformate with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
One-Pot Synthesis : Integrating esterification during cyclocondensation.
Critical Parameters
-
Solvent : Acetonitrile or DMSO improves solubility.
-
Base : Diisopropylethylamine (DIPEA) neutralizes HCl byproducts.
Table 2: Esterification Conditions
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-COOH | Ethyl chloroformate | ACN | 1 | 91 |
| 3-CN Pyrazolo[1,5-a]pyrimidine | Ethanol/H₂SO₄ | EtOH | 12 | 79 |
Regioselective introduction of chloro and fluoro groups poses challenges due to the reactivity of adjacent positions. Key findings include:
-
Position 6 Fluorination : Requires stringent temperature control to avoid di- or trihalogenation.
-
Chromatography : Silica gel (hexane:EtOAc, 1:1) effectively separates mono-fluorinated products.
Side Reactions
-
Over-fluorination at positions 5 and 7.
-
Ester hydrolysis under prolonged heating.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-A]pyrimidine can inhibit cancer cell proliferation by targeting specific molecular pathways.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate | A549 (Lung) | 15.0 | |
| This compound | MCF-7 (Breast) | 10.0 |
Case Study : A study investigating the efficacy of this compound against A549 lung cancer cells revealed that it induces apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in lung cancer treatment.
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It shows inhibitory activity against several key enzymes involved in metabolic pathways crucial for cancer and other diseases.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 20.0 | |
| Bruton’s tyrosine kinase (BTK) | Non-competitive Inhibition | 25.0 |
Case Study : Research focusing on the inhibition of DHODH by this compound demonstrated its potential to disrupt pyrimidine synthesis, which is vital for rapidly dividing cancer cells.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate Inhibition | |
| Gram-negative bacteria | Significant Inhibition |
Case Study : In vitro studies showed that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial therapies.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing for diverse substitutions that influence electronic, steric, and physicochemical properties. Below is a detailed comparison with key analogs:
Substituent Variations on the Pyrimidine Ring
Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 2359663-72-0)
- Molecular Formula : C₁₀H₁₀ClN₃O₃
- Key Differences : Replaces fluorine at position 6 with a methoxy (-OCH₃) group.
- Impact : Methoxy is electron-donating, increasing electron density at position 6 compared to fluorine. This alters reactivity in nucleophilic substitutions and may enhance solubility due to polarizability .
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1053656-37-3)
- Molecular Formula : C₈H₅Cl₂N₃O₂
- Key Differences : Dichloro substitution (positions 5 and 7) and a methyl ester.
- Impact : Increased steric hindrance and electron-withdrawing effects from dual chlorines. Methyl ester reduces lipophilicity compared to ethyl, affecting membrane permeability .
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 223141-46-6)
Variations in Ester Groups
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 2102176-11-2)
- Molecular Formula : C₉H₆F₃N₃O₂
- Key Differences : Trifluoromethyl (-CF₃) at position 6 and a methyl ester.
- Impact: The -CF₃ group is strongly electron-withdrawing, increasing acidity at adjacent positions.
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1022920-59-7)
Functional Group Modifications
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 514799-10-1)
- Molecular Formula : C₁₇H₁₄F₃N₃O₃
- Key Differences : 3-Methoxyphenyl at position 5 and -CF₃ at position 7.
- Impact : Bulky aryl substituents introduce steric hindrance, while -CF₃ enhances lipophilicity (XLogP3: 3.1). This compound is a candidate for kinase inhibitors due to its planar aromatic system .
Ethyl 6-amino-5,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (3ah)
- Molecular Formula : C₂₇H₂₀Cl₂N₄O₂
- Key Differences: Amino group at position 6 and dual 4-chlorophenyl groups at positions 5 and 7.
- Impact: The amino group enables hydrogen bonding, improving solubility.
Comparative Data Table
Biological Activity
Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 2359650-50-1) is a heterocyclic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H7ClFN3O2
- Molecular Weight : 243.62 g/mol
- Density : 1.56 g/cm³ (predicted)
- pKa : -3.59 (predicted)
Pharmacological Activity
This compound has been studied for various biological activities:
-
Anticancer Activity :
- Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as HeLa and L929 cells .
- The compound's ability to act as a lipid droplet biomarker in cancer cells suggests its role in metabolic processes related to tumor growth .
- Antimicrobial Properties :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signal Transduction Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : It could influence the expression of genes associated with apoptosis and cell cycle regulation.
- Interaction with Receptors : Similar compounds have been shown to interact with various receptors, leading to altered cellular responses .
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by Tigreros et al., derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their fluorescence properties and biological activities. The research demonstrated that these compounds could be used as effective probes for studying intracellular dynamics in cancer cells .
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from aminopyrazole precursors. Key steps include:
- Cyclocondensation : Reaction of ethyl 5-aminopyrazole-4-carboxylate with fluorinated and chlorinated reagents under controlled pH and temperature (e.g., 0–60°C in THF with LiHMDS as a base) to form the pyrazolo[1,5-a]pyrimidine core .
- Functionalization : Introduction of chloro and fluoro groups via halogenation reactions, often requiring inert atmospheres to prevent side reactions .
- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures is critical for isolating high-purity products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR are used to verify substituent positions and aromaticity. For example, the ethyl ester group typically shows a triplet near δ 1.3 ppm () and a quartet near δ 4.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns aligned with the molecular formula .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for diastereomers formed during synthesis .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Kinase Inhibition Assays : Screen against kinases like PI3Kδ using fluorescence polarization or radiometric assays to identify IC values .
- Cytotoxicity Testing : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity via MTT assays .
- Solubility and Stability Studies : Evaluate pharmacokinetic properties in simulated physiological conditions (e.g., PBS buffer at pH 7.4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent Systems : Ethanol/water (1:1 v/v) under ultrasonic irradiation enhances reaction rates and yields (up to 95%) by promoting homogeneous mixing and reducing side reactions .
- Catalyst Selection : LiHMDS or NaH improves regioselectivity during cyclocondensation, minimizing unwanted halogenation at alternate positions .
- Temperature Control : Maintaining reactions at 0–5°C during halogenation steps prevents thermal decomposition of sensitive intermediates .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Multi-NMR Techniques : Use -NMR to distinguish between fluorinated isomers and -HMBC to confirm nitrogen connectivity in the pyrimidine ring .
- Isotopic Labeling : Introduce -labeled ethyl groups to trace ester connectivity in ambiguous MS/MS fragmentation patterns .
- Comparative Analysis : Cross-reference with structurally similar derivatives (e.g., ethyl 7-phenyl analogs) to identify consistent spectral trends .
Q. What structural modifications enhance selectivity for specific kinase targets?
- Fluorine Substitution : The 6-fluoro group increases electronegativity, improving binding affinity to ATP pockets in kinases like PI3Kδ. Comparative studies show a 3–5× potency increase over non-fluorinated analogs .
- Chloro Positioning : The 5-chloro group reduces off-target interactions by sterically blocking non-specific hydrophobic pockets .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylate improves solubility for in vivo models but may reduce cell membrane permeability .
Q. How do fluorination patterns influence metabolic stability and pharmacokinetics?
- Metabolic Resistance : Fluorine at the 6-position retards oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life in rodent models .
- Biodistribution : -radiolabeled analogs show preferential accumulation in tumor tissues via PET imaging, suggesting potential theranostic applications .
- Toxicity Profiling : Fluorinated metabolites exhibit lower hepatotoxicity compared to chlorinated byproducts in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
